molecular formula C33H27NO3 B12043681 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate

2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate

Cat. No.: B12043681
M. Wt: 485.6 g/mol
InChI Key: BUIIGTYPPXKZKZ-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the biphenyl and p-tolyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings.

Scientific Research Applications

2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C33H27NO3

Molecular Weight

485.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 8-methyl-2-[4-(4-methylphenyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C33H27NO3/c1-21-7-11-24(12-8-21)25-15-17-26(18-16-25)30-19-29(28-6-4-5-23(3)32(28)34-30)33(36)37-20-31(35)27-13-9-22(2)10-14-27/h4-19H,20H2,1-3H3

InChI Key

BUIIGTYPPXKZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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